molecular formula C17H19FN2O3 B2915562 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1286725-00-5

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2915562
CAS No.: 1286725-00-5
M. Wt: 318.348
InChI Key: YAWYTYMYNRNYSV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a methoxyethyl group, and a pyridinylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenoxy intermediate.

    Introduction of the Methoxyethyl Group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methoxyethyl group.

    Attachment of the Pyridinylmethyl Group: Finally, the compound is reacted with 4-pyridinemethanol under acidic conditions to attach the pyridinylmethyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-iodophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is a pyridone amide derivative that has garnered attention for its potential biological activities, particularly as a modulator of sodium channels. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{16}FNO_3
  • CAS Number : 420102-44-9
  • Molecular Weight : 251.27 g/mol

The compound features a fluorophenoxy group and a pyridine moiety, which are critical for its interaction with biological targets.

Research indicates that this compound acts as an inhibitor of sodium channels, which are crucial in the generation and propagation of action potentials in neurons and muscle cells. Sodium channel modulation can lead to various therapeutic effects, particularly in pain management and neurological disorders.

Biological Activity Overview

  • Sodium Channel Modulation :
    • The compound has been shown to inhibit specific sodium channels, contributing to its analgesic properties. This mechanism is particularly relevant in conditions such as neuropathic pain.
  • G Protein-Coupled Receptors (GPCRs) :
    • It has been suggested that the compound may interact with GPCRs, influencing downstream signaling pathways that regulate cellular responses to stimuli. This interaction can modulate various physiological processes, including inflammation and pain perception .
  • Cytotoxicity Studies :
    • Initial studies demonstrated that the compound exhibits low cytotoxicity against various cell lines, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

StudyFindings
Pendergrass et al. (2017)Demonstrated that the compound significantly reduces sodium channel activity in vitro, correlating with reduced pain responses in animal models .
PMC3315628 (2013)Discussed the interaction of similar compounds with GPCRs, suggesting that this compound may share similar pathways influencing analgesic effects .
Matrix Scientific (2024)Reported on the synthesis and characterization of the compound, providing insights into its structural properties and potential reactivity with biological targets .

Pharmacological Implications

The modulation of sodium channels by this compound presents significant implications for drug development:

  • Pain Management : Given its sodium channel inhibitory properties, the compound could be developed into a novel analgesic.
  • Neurological Disorders : Its influence on GPCRs may offer therapeutic avenues for treating conditions such as epilepsy or multiple sclerosis.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-11-10-20(12-14-6-8-19-9-7-14)17(21)13-23-16-5-3-2-4-15(16)18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWYTYMYNRNYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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